molecular formula C18H18ClN5O2 B2981493 1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea CAS No. 2034536-90-6

1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2981493
CAS No.: 2034536-90-6
M. Wt: 371.83
InChI Key: DFHNFTNFCYPNPG-UHFFFAOYSA-N
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Description

The compound 1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea (CAS: 2034536-81-5) is a urea derivative featuring a 5-chloro-2-methoxyphenyl group and a pyridine-pyrazole hybrid substituent. Its molecular formula is C₁₈H₁₈ClN₅O, with a molecular weight of 355.82 g/mol .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-24-11-13(10-22-24)15-7-12(5-6-20-15)9-21-18(25)23-16-8-14(19)3-4-17(16)26-2/h3-8,10-11H,9H2,1-2H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHNFTNFCYPNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea , also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

  • Chemical Formula : C18H19ClN4O2
  • Molecular Weight : 364.82 g/mol
  • IUPAC Name : 1-(5-chloro-2-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. Its structure allows it to inhibit key pathways that promote tumor growth and inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes relevant findings from various studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Bouabdallah et al. MCF7 (breast cancer)3.79Induction of apoptosis
Wei et al. A549 (lung cancer)26Inhibition of cell proliferation
Xia et al. NCI-H460 (lung cancer)49.85Cell cycle arrest
Sun et al. HeLa (cervical cancer)0.39CDK2 inhibition

These studies demonstrate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in the inflammatory response.

Case Studies

A notable case study involved the evaluation of the compound's effects on inflammation markers in vitro. The study revealed that treatment with the compound resulted in a significant reduction of TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating its potential for treating inflammatory diseases.

Additional Biological Activities

Beyond anticancer and anti-inflammatory effects, pyrazole derivatives have been reported to possess:

  • Antioxidant Properties : They exhibit free radical scavenging activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, including both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Hydrophobicity/Solubility: The target compound’s methoxy group (electron-donating) likely improves aqueous solubility compared to the dichloro- and fluorophenyl analogs .

Steric and Electronic Influences :

  • The pyrazole-pyridine hybrid in the target compound may offer conformational rigidity, whereas the pyrimidinylpyrazole in provides additional hydrogen-bonding sites.
  • Tert-butyl groups (e.g., in ) introduce steric hindrance, which could impact binding to biological targets.

Molecular Weight Trends :

  • The target compound (355.82 g/mol) is significantly smaller than the dichlorophenyl-tert-butyl analog (541.44 g/mol) , suggesting better bioavailability per Lipinski’s rule of five.

Pharmacological Implications (Theoretical)

  • Urea Core: Common to all compounds, the urea moiety serves as a hydrogen-bond donor/acceptor, critical for target engagement (e.g., kinase or receptor inhibition).
  • Pyrazole Derivatives : The pyrazole ring in the target compound and analogs (e.g., ) is often associated with anti-inflammatory or anticancer activity, though specific data are unavailable in the provided evidence.
  • Patent Compounds : The diversity of substituents in the patent (e.g., hydroxymethyl, trifluoromethoxy) suggests exploration for optimized pharmacokinetic profiles.

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